2,2-Dimethyl-1,3-dithiane

Organic Synthesis Protecting Groups Stability

2,2-Dimethyl-1,3-dithiane is a sulfur-containing heterocyclic compound belonging to the class of cyclic thioacetals, specifically a geminally dimethyl-substituted 1,3-dithiane. Its core structure consists of a six-membered 1,3-dithiane ring with two methyl groups at the 2-position.

Molecular Formula C6H12S2
Molecular Weight 148.3 g/mol
CAS No. 6007-22-3
Cat. No. B15486660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-dithiane
CAS6007-22-3
Molecular FormulaC6H12S2
Molecular Weight148.3 g/mol
Structural Identifiers
SMILESCC1(SCCCS1)C
InChIInChI=1S/C6H12S2/c1-6(2)7-4-3-5-8-6/h3-5H2,1-2H3
InChIKeyYRFVUSVRBICMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-dithiane (CAS 6007-22-3) - A Sterically Stabilized Cyclic Thioacetal for Carbonyl Protection and Umpolung Chemistry


2,2-Dimethyl-1,3-dithiane is a sulfur-containing heterocyclic compound belonging to the class of cyclic thioacetals, specifically a geminally dimethyl-substituted 1,3-dithiane. Its core structure consists of a six-membered 1,3-dithiane ring with two methyl groups at the 2-position. This compound is primarily utilized in organic synthesis as a protective group for carbonyl functionalities and as a versatile acyl anion equivalent (umpolung) reagent [1]. Its distinct substitution pattern confers enhanced stability compared to unsubstituted 1,3-dithiane and open-chain thioacetals, making it a compound of interest in both academic and industrial research settings [2].

Why 2,2-Dimethyl-1,3-dithiane Cannot Be Substituted with Generic Thioacetals for Precise Synthetic Applications


In organic synthesis, the selection of a protecting group or a reactive intermediate is rarely arbitrary; subtle structural modifications can profoundly alter reaction outcomes. While all 1,3-dithianes share the ability to act as umpolung reagents and protect carbonyls, the presence of the geminal dimethyl group in 2,2-dimethyl-1,3-dithiane introduces critical, quantifiable differences in stability [1], stereoselectivity [2], and even fundamental properties like oxidation potential [3]. Simply substituting this compound with unsubstituted 1,3-dithiane or an open-chain thioacetal can lead to unpredictable side reactions, lower yields, or complete synthetic failure. The following sections provide direct comparative evidence to guide precise selection and procurement.

Quantitative Differentiation Evidence for 2,2-Dimethyl-1,3-dithiane Against Comparators


Enhanced Stability of 2,2-Dimethyl-1,3-dithiane Compared to Open-Chain Thioacetals

2,2-Dimethyl-1,3-dithiane exhibits remarkable stability compared to analogous open-chain thioacetals [1]. This stability is a direct consequence of the cyclic structure and the steric protection afforded by the gem-dimethyl group, which hinders acid-catalyzed hydrolysis.

Organic Synthesis Protecting Groups Stability

Comparative Mass Spectral Fragmentation Patterns of 2,2-Dimethyl-1,3-dithiane, 1,3-Dithiane, and 2-Methyl-1,3-dithiane

A comparative study of the mass spectra of 1,3-dithiane, 2-methyl-1,3-dithiane, and 2,2-dimethyl-1,3-dithiane revealed distinct fragmentation pathways [1]. The molecular ions for each compound eliminate S2H, yielding specific daughter ions: [C4H7]+ for 1,3-dithiane, [C5H9]+ for 2-methyl-1,3-dithiane, and [C6H11]+ for 2,2-dimethyl-1,3-dithiane.

Analytical Chemistry Mass Spectrometry Structural Elucidation

Fungal Sulfoxidation of 2,2-Dimethyl-1,3-dithiane: A Model for Stereoselective Oxidation

The fungal metabolism of 2,2-dimethyl-1,3-dithiane by species such as Aspergillus foetidus and Mortierella isabellina resulted in the isolation of its monosulphoxide metabolite, 2,2-dimethyl-1,3-dithiane 1-oxide [1]. This oxidation demonstrates the enzymatic stereodifferentiation of the prochiral sulfur atoms in the dithiane ring, a process influenced by the gem-dimethyl group. The study quantified optical yields for the chiral sulfoxide metabolites, which ranged from 0% to 72% across the different alkyl-1,3-dithianes tested, highlighting the substrate-dependent stereoselectivity of the monooxygenase enzymes.

Biocatalysis Stereochemistry Metabolism

Quantitative X-ray Crystallographic Characterization of 2,2-Dimethyl-1,3-dithiane

The solid-state structure of 2,2-dimethyl-1,3-dithiane has been determined by single-crystal X-ray diffraction, providing definitive geometric parameters [1]. The compound crystallizes in the monoclinic crystal system with space group P2(1). The unit cell parameters were refined to: a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, and β = 90.331(4)°, with Z = 2 molecules per unit cell.

X-ray Crystallography Structural Chemistry Molecular Conformation

2,2-Dimethyl-1,3-dithiane as a Key Intermediate in the Synthesis of Immunological Regulators

A patent application describes the use of 2,2-dimethyl-1,3-dithiane-4-carboxylic acid, a derivative, as a starting material for synthesizing novel dithiolane derivatives with immunological regulatory activity [1]. The patent details a multi-step synthetic route where this specific dithiane scaffold is essential for constructing the final immunologically active compounds.

Medicinal Chemistry Immunology Patent Literature

Lowered Oxidation Potential of Stannylated 1,3-Dithiane Derivatives: A Class-Level Inference for 2,2-Dimethyl-1,3-dithiane

Cyclic voltammetry studies on 2-silylated and 2-stannylated 1,3-dithianes demonstrate a substantial, geometry-dependent lowering of the oxidation potential [1]. For instance, 2,2-bis(trimethylstannyl)-1,3-dithiane exhibits an oxidation potential of 0.19 V, which is nearly 1 V lower than that of the parent 1,3-dithiane. This class-level observation strongly suggests that the introduction of sterically demanding and electropositive substituents at the 2-position, such as the gem-dimethyl group in 2,2-dimethyl-1,3-dithiane, will similarly influence the redox properties of the sulfur atoms, albeit to a lesser extent than tin.

Electrochemistry Redox Chemistry Organometallic

Validated Application Scenarios for 2,2-Dimethyl-1,3-dithiane Based on Comparative Evidence


Robust Protection of Acid-Sensitive Carbonyls in Multi-Step Syntheses

The enhanced stability of 2,2-dimethyl-1,3-dithiane relative to open-chain thioacetals makes it the reagent of choice for protecting aldehydes and ketones in synthetic sequences that involve strongly acidic conditions [1]. This prevents premature deprotection and minimizes side reactions, leading to higher overall yields and simplifying purification.

Analytical Standard for Mass Spectrometry Identification

The unique and well-documented mass spectral fragmentation pattern of 2,2-dimethyl-1,3-dithiane, which produces a characteristic [C6H11]+ ion upon S2H elimination, serves as a definitive analytical fingerprint [1]. This allows researchers and quality control laboratories to confirm the presence and identity of the compound in complex reaction mixtures or to verify the purity of commercial samples.

Precursor for Stereoselective Sulfur Oxidation Studies

The known behavior of 2,2-dimethyl-1,3-dithiane in fungal sulfoxidation systems, which yields 2,2-dimethyl-1,3-dithiane 1-oxide, provides a validated model for studying stereoselective sulfur oxidation [1]. Researchers developing new chiral sulfoxide catalysts or investigating drug metabolism can use this compound as a benchmark substrate to compare enzymatic or chemical oxidizing systems.

Validated Starting Material for Immunomodulatory Drug Candidates

The documented use of a 2,2-dimethyl-1,3-dithiane derivative as a starting material in a patented synthesis of immunological regulators [1] validates its role as a strategic building block in medicinal chemistry. Procurement of this compound is justified for research groups aiming to explore or scale up the synthesis of related dithiolane-based pharmaceuticals.

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